molecular formula C12H16ClN5 B160736 Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride CAS No. 138801-45-3

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride

Cat. No. B160736
M. Wt: 265.74 g/mol
InChI Key: OHGHAUULKGPVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride, commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. PIPER is a heterocyclic organic compound that contains a pyrimidine ring along with an imidazole and a piperidine ring. In

Scientific Research Applications

PIPER has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant binding affinity towards several receptors such as the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. PIPER has also been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated potassium channel. These properties make PIPER a valuable tool for studying the function of these receptors and channels in various physiological and pathological conditions.

Mechanism Of Action

The exact mechanism of action of PIPER is not fully understood. However, it is believed to exert its effects by modulating the activity of various receptors and ion channels. PIPER has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, cognition, and neuroprotection. PIPER has also been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation.

Biochemical And Physiological Effects

PIPER has been shown to exhibit a range of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. PIPER has also been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory. In addition, PIPER has been shown to have neuroprotective effects against various insults such as ischemia, oxidative stress, and excitotoxicity.

Advantages And Limitations For Lab Experiments

PIPER has several advantages as a tool for scientific research. It exhibits high binding affinity towards several receptors and ion channels, making it a valuable tool for studying their function. PIPER is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, PIPER also has some limitations. It has been shown to exhibit off-target effects towards some receptors, which can complicate the interpretation of experimental results. In addition, PIPER has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research involving PIPER. One potential area of study is the development of PIPER-based drugs for the treatment of various neurological and psychiatric disorders. PIPER has been shown to exhibit neuroprotective effects and modulate the activity of several receptors and ion channels that are involved in these disorders. Another potential area of study is the elucidation of the exact mechanism of action of PIPER. Further research is needed to fully understand how PIPER modulates the activity of various receptors and ion channels. Finally, more studies are needed to investigate the in vivo effects of PIPER, which will be crucial for determining its potential as a therapeutic agent.

Synthesis Methods

PIPER can be synthesized using a multi-step process that involves the condensation of 2-aminopyrimidine with 1-piperidinyl-1H-imidazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and converted into the monohydrochloride salt form using hydrochloric acid.

properties

CAS RN

138801-45-3

Product Name

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-piperidinyl)-, monohydrochloride

Molecular Formula

C12H16ClN5

Molecular Weight

265.74 g/mol

IUPAC Name

2-imidazol-1-yl-4-piperidin-1-ylpyrimidine;hydrochloride

InChI

InChI=1S/C12H15N5.ClH/c1-2-7-16(8-3-1)11-4-5-14-12(15-11)17-9-6-13-10-17;/h4-6,9-10H,1-3,7-8H2;1H

InChI Key

OHGHAUULKGPVLV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC=C2)N3C=CN=C3.Cl

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)N3C=CN=C3.Cl

Other CAS RN

138801-45-3

synonyms

2-imidazol-1-yl-4-(1-piperidyl)pyrimidine hydrochloride

Origin of Product

United States

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